

SW1116 Adenocarcinoma Cell Line: A Comprehensive Technical Guide

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The SW1116 cell line, derived from a human colorectal adenocarcinoma, serves as a critical in vitro model for cancer research. This guide provides a detailed overview of its core features, including molecular characteristics, culture conditions, and experimental data, to support its effective use in oncology and drug discovery.

Core Features and Characteristics

The SW1116 cell line was established from a primary grade II adenocarcinoma of the colon, extending into the muscularis, from a 73-year-old Caucasian male.[1] These epithelial-like cells grow in an adherent manner and are notable for their production of high levels of carcinoembryonic antigen (CEA).[1][2]

Morphological and Growth Characteristics

SW1116 cells exhibit an epithelial morphology.[3] There are conflicting reports regarding their doubling time, with sources citing approximately 68.70 hours and others reporting 163 hours.[4] [5] This variation may be attributable to differences in culture conditions and methodologies.

Molecular Profile



Genetically, the SW1116 cell line is characterized by a hypotriploid karyotype.[1] Key molecular features include the expression of several oncogenes such as c-myc, K-ras, H-ras, myb, sis, and fos.[2][3] Notably, N-myc and N-ras expression have not been detected.[2][3] The cells carry a G12A mutation in the KRAS gene and a p53 mutation.[4] They are also positive for keratin expression as determined by immunoperoxidase staining.[2][3]

Table 1: Molecular and Genetic Features of SW1116 Cells

Feature	Description	Reference(s)
Cell Type	Epithelial	[1]
Disease	Colorectal Adenocarcinoma	[3]
Karyotype	Hypotriploid	[1]
Key Mutations	KRAS (G12A), TP53 (A159D)	[4][5]
Oncogene Expression	c-myc, K-ras, H-ras, myb, sis, fos	[2][3]
Tumorigenicity	Yes, in nude mice	[2]
CEA Production	High levels	[1][2]
Microsatellite Status	Stable (MSS)	[5]

Culture and Maintenance

Successful cultivation of SW1116 cells requires specific media and adherence to established cell culture protocols.

Culture Conditions

The recommended base medium for SW1116 cells is Leibovitz's L-15 Medium, supplemented with 10% fetal bovine serum. These cells are cultured at 37°C in an atmosphere of 100% air, as CO2 is not required for this medium.[4]

Table 2: Recommended Culture Conditions for SW1116 Cells



Parameter	Recommendation	Reference(s)
Base Medium	Leibovitz's L-15 Medium	
Supplements	10% Fetal Bovine Serum	
Temperature	37°C	[4]
Atmosphere	100% Air (CO2 not required)	[4]
Subculture Ratio	1:3 to 1:6	[4]
Seeding Density	2-3 x 10,000 cells/cm ²	[1]

Subculturing Protocol

- Grow cells to 70-80% confluency.
- · Aspirate the culture medium.
- Briefly rinse the cell layer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.
- Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.
- Add complete growth medium to inactivate the trypsin and gently pipette to create a singlecell suspension.
- Dispense the cell suspension into new culture flasks at the recommended split ratio.
- Incubate the cultures at 37°C.

In Vivo Xenograft Model

SW1116 cells are tumorigenic and can be used to establish xenograft models in immunodeficient mice, providing a valuable tool for in vivo studies of tumor growth and therapeutic response.

Xenograft Establishment



A subcutaneous xenograft model can be established by injecting 5×10^6 SW1116 cells in the flank of nude mice.[2] Tumor nodules of approximately 0.2 cm^3 are typically observed within 5 days of injection.[2]

Table 3: SW1116 Xenograft Model Data

Parameter	Value	Reference(s)
Mouse Strain	Nude mice	[2]
Injection Site	Subcutaneous	[2]
Cell Number	5 x 10^6	[2]
Time to Tumor Palpation	~5 days (for 0.2 cm³ tumor)	[2]

Note: The provided data is from a study involving co-treatment with cytokine-induced killer cells. Baseline tumor growth kinetics may vary.

Drug Response Profile

The SW1116 cell line has been utilized to assess the efficacy of various chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of drug sensitivity.

Table 4: IC50 Values of Chemotherapeutic Agents in SW1116 Cells



Drug	IC50 Value	Exposure Time	Reference(s)
Doxorubicin	Data not explicitly quantified in the provided search results.	24 hours	
Docetaxel	Data not explicitly quantified in the provided search results.	24 hours	_
5-Fluorouracil	Data not explicitly quantified in the provided search results.	Not specified	[2]

Note: While studies have been conducted, specific IC50 values for a broad range of chemotherapeutics were not available in the provided search results. Researchers should perform dose-response experiments to determine the precise IC50 values for their specific experimental conditions.

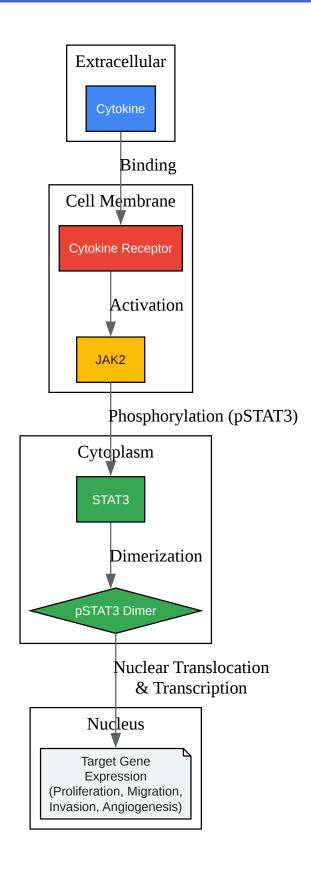
Key Signaling Pathways

The SW1116 cell line is a valuable model for studying signaling pathways implicated in colorectal cancer progression. The JAK2/STAT3 and PI3K/Akt pathways are particularly relevant.

JAK2/STAT3 Signaling Pathway

Studies have shown that the JAK2/STAT3 signaling pathway is active in SW1116 cells and plays a role in their proliferation, migration, and invasion.[6] Inhibition of JAK2 and STAT3 phosphorylation has been demonstrated to suppress these tumorigenic properties.[6]





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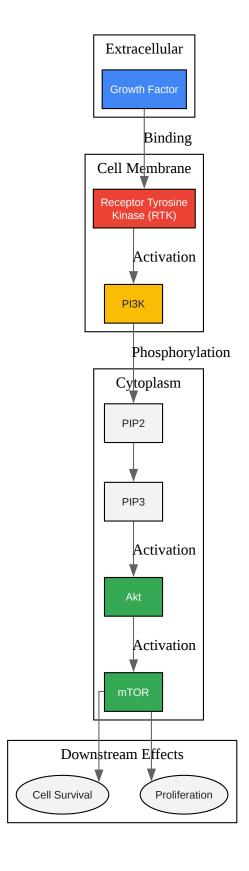
JAK2/STAT3 Signaling Pathway in SW1116 Cells.



PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is another critical regulator of cell survival and proliferation in colorectal cancer. While not as extensively characterized specifically in SW1116 as the JAK2/STAT3 pathway in the provided results, its general role in colorectal cancer makes it a relevant area of investigation for this cell line.





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Generalized PI3K/Akt Signaling Pathway.

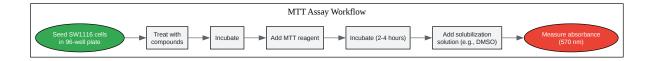


Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for key assays that can be adapted for the SW1116 cell line.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.



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MTT Assay Experimental Workflow.

Protocol:

- Seed SW1116 cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treat the cells with the desired concentrations of the test compound.
- Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- Add a solubilization solution (e.g., DMSO or SDS) to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

Transwell Migration/Invasion Assay



This assay is used to assess the migratory and invasive potential of cancer cells.

Protocol:

- For invasion assays, coat the Transwell inserts with a basement membrane matrix (e.g., Matrigel). For migration assays, this step is omitted.
- Seed SW1116 cells (e.g., 1.0 x 10⁵ cells/well) in serum-free medium into the upper chamber of the Transwell insert.
- Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
- Incubate for an appropriate duration (e.g., 48 hours) to allow for cell migration or invasion.
- Remove non-migrated/non-invaded cells from the upper surface of the membrane.
- Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
- Count the stained cells under a microscope.

Western Blotting

Western blotting is used to detect and quantify specific proteins in a cell lysate.

Protocol:

- Lyse SW1116 cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.



- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Table 5: Example Antibody Dilutions for Western Blotting with SW1116 Cells

Primary Antibody	Dilution	Reference(s)
β-actin	1:200	[8]
Vimentin	1:200	[8]
E-cadherin	1:200	[8]
PCNA	1:200	[8]

Note: Optimal antibody dilutions should be determined empirically by the researcher.

Conclusion

The SW1116 adenocarcinoma cell line represents a well-characterized and valuable tool for colorectal cancer research. Its distinct molecular profile, including the KRAS mutation and active signaling pathways, makes it a relevant model for investigating cancer biology, identifying novel therapeutic targets, and evaluating the efficacy of anti-cancer agents. This guide provides a comprehensive foundation for researchers to effectively utilize the SW1116 cell line in their studies.

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